![molecular formula C19H24N4O2 B2685380 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2379950-68-0](/img/structure/B2685380.png)
3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one” is complex, involving a piperidine ring and a quinazolin-4-one moiety.Chemical Reactions Analysis
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Metabolism and Pharmacokinetics
One study explored the metabolism and disposition of linagliptin, a dipeptidyl peptidase-4 inhibitor closely related to quinazolin-4-one derivatives, highlighting its pharmacokinetics and metabolism in humans. Linagliptin shows significant fecal excretion, with its unchanged form being the most abundant species, indicating its stability and metabolic profile in biological systems (Blech et al., 2010).
Antifungal and Antimicrobial Applications
Quinazolinone derivatives have been studied for their antifungal and antimicrobial properties. One study synthesized quinazolin-4-one derivatives and evaluated their antifungal activities, showcasing their potential as antimicrobial agents (Shivan & Holla, 2011). Another investigation focused on the antibacterial activity of new quinazolinone derivatives against methicillin and quinolone-resistant Staphylococcus aureus, further underlining the potential of these compounds in combating drug-resistant bacterial infections (Patel, 2020).
Antitumor and Anticancer Research
Quinazolinone derivatives have also shown promise in antitumor and anticancer research. A study on the synthesis, analysis of molecular and crystal structures, and estimation of biological properties of a specific quinazolin-4-one derivative highlighted its potential as an antimicrobial and antiviral drug (Vaksler et al., 2023). Another research project synthesized and evaluated the antitumor activities of novel quinazolinone derivatives based on the HER_2 receptor, demonstrating significant antitumor activities and suggesting a pathway for developing effective cancer therapeutics (Zhi-qian, 2015).
Herbicidal and Agricultural Applications
In the agricultural sector, quinazolin-4-one derivatives were synthesized for herbicidal evaluation, showing high levels of phytotoxicity against model plants. This indicates their potential as a new class of herbicides, offering an alternative for controlling weed growth in crops (Aibibuli et al., 2012).
作用機序
Target of Action
It is suggested that it might be a functionalized cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.
Mode of Action
As a potential cereblon ligand, it might interact with cereblon, leading to changes in protein homeostasis and cell cycle regulation .
Biochemical Pathways
As a potential cereblon ligand, it might influence the ubiquitin-proteasome system, which is involved in protein degradation .
Result of Action
As a potential cereblon ligand, it might lead to changes in protein homeostasis and cell cycle regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
将来の方向性
特性
IUPAC Name |
3-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-17(6-3-9-20-18)22-10-7-14(8-11-22)12-23-13-21-16-5-2-1-4-15(16)19(23)25/h1-2,4-5,13-14,17H,3,6-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHCWGYAYCKSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

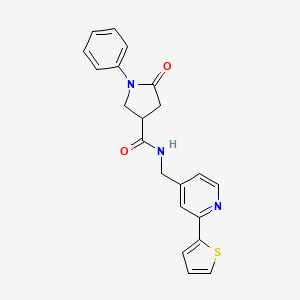

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)
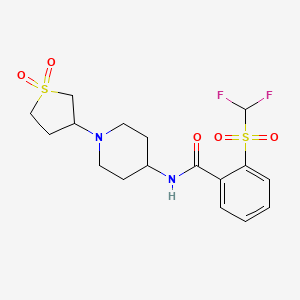
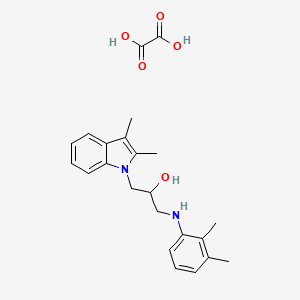
![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)
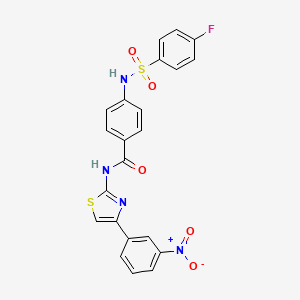
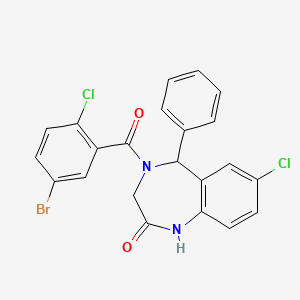
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)
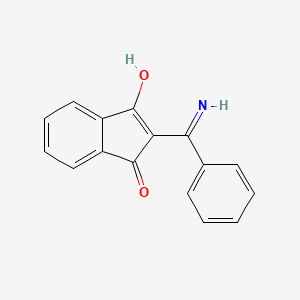

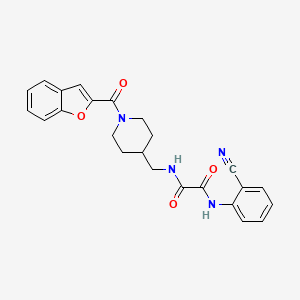
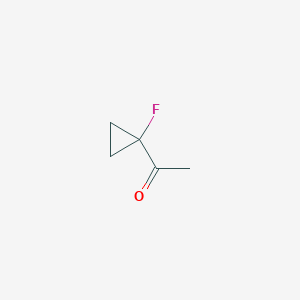
![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)